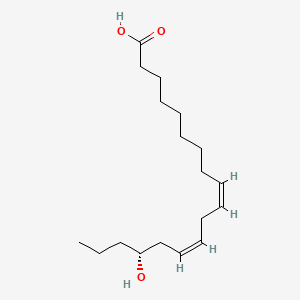

(9Z,12Z)-15-Hydroxy-9,12-octadecadienoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

177931-23-6 |

|---|---|

Molecular Formula |

C18H32O3 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(9Z,12Z)-15-hydroxyoctadeca-9,12-dienoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-14-17(19)15-12-10-8-6-4-3-5-7-9-11-13-16-18(20)21/h4,6,10,12,17,19H,2-3,5,7-9,11,13-16H2,1H3,(H,20,21)/b6-4-,12-10- |

InChI Key |

MZQXAWAWDWCIKG-OHPMOLHNSA-N |

Isomeric SMILES |

CCCC(C/C=C\C/C=C\CCCCCCCC(=O)O)O |

Canonical SMILES |

CCCC(CC=CCC=CCCCCCCCC(=O)O)O |

Synonyms |

(9Z,12Z,15R)-15-Hydroxy-9,12-octadecadienoic Acid; _x000B_[R-(Z,Z)]-15-Hydroxy-9,12-octadecadienoic Acid; 15(R)-Hydroxylinoleic Acid; 15-Hydroxyoctadecadienoic Acid |

Origin of Product |

United States |

Biosynthesis and Genetic Regulation of Avenoleic Acid

Enzymatic Pathways in Avenoleic Acid Biogenesis Research

The formation of avenoleic acid from common fatty acid precursors requires specific enzymatic machinery capable of introducing a hydroxyl group onto the fatty acid carbon chain. This process is a key step that diverges from the synthesis of more common fatty acids like oleic and linoleic acid, which are abundant in oats. nih.govresearchgate.netresearchgate.netagriculturejournals.cz

The key enzymatic step in the synthesis of avenoleic acid is the hydroxylation of a pre-existing fatty acid. While the specific enzyme in Avena sativa has not been definitively isolated and characterized, research on other plants that produce hydroxy fatty acids points to specific classes of enzymes.

Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes is heavily implicated in the biosynthesis of hydroxy fatty acids. In the plant Lesquerella fendleri, which produces lesquerolic acid (a 20-carbon hydroxy fatty acid), a Δ12 oleic acid hydroxylase (FAH12) has been identified. nih.gov This enzyme is a P450 that introduces a hydroxyl group into oleic acid. It is highly probable that a homologous P450 enzyme is responsible for avenoleic acid synthesis in oats. Plant-specific P450 families, such as the CYP78A subfamily, are known to be involved in a wide range of biochemical pathways, including the regulation of plant growth and metabolism, making them strong candidates for housing the enzyme responsible for avenoleic acid production. nih.govmdpi.com

Peroxygenases: Unspecific peroxygenases (UPOs) represent another class of enzymes capable of catalyzing diverse oxyfunctionalization reactions, including the hydroxylation of fatty acids. nih.govnih.gov These heme-thiolate enzymes, first described in fungi, use hydrogen peroxide to oxidize substrates. nih.gov Research has demonstrated the ability of fungal peroxygenases to modulate the epoxidation versus hydroxylation of fatty acids, highlighting their potential role in pathways like that of avenoleic acid. nih.gov

Lipoxygenases (LOX): While not directly hydroxylases, lipoxygenases are crucial in related oxylipin pathways. They introduce hydroperoxy groups into polyunsaturated fatty acids. In tobacco, for instance, NtLOX1 is the first enzyme in the 9-divinyl ether biosynthesis pathway, acting on fatty acids before a divinyl ether synthase (a P450 enzyme) performs the subsequent conversion. researchgate.net This indicates a potential cooperative role for LOX enzymes in the initial oxidation of the fatty acid substrate prior to the final hydroxylation.

Below is a table summarizing the key enzyme families implicated in the biosynthesis of avenoleic acid and related compounds.

| Enzyme Family | Specific Example/Homolog | Probable Role in Avenoleic Acid Synthesis |

| Cytochrome P450 Monooxygenases | Fatty Acid Hydroxylase 12 (FAH12) from Lesquerella | Catalyzes the direct hydroxylation of the fatty acid backbone. |

| Unspecific Peroxygenases (UPOs) | Fungal Peroxygenases | Potential to perform hydroxylation using hydrogen peroxide. |

| Lipoxygenases (LOX) | Tobacco NtLOX1 | May catalyze the initial oxygenation of the fatty acid precursor. |

Substrate Specificity and Reaction Mechanisms in Avenoleic Acid Synthesis

The biosynthesis of avenoleic acid begins with a common precursor from the plant's fatty acid pool.

Substrate Specificity: The most likely substrates for the synthesis of avenoleic acid are the 18-carbon unsaturated fatty acids, oleic acid (18:1) and linoleic acid (18:2). Oats contain high concentrations of both, making them readily available precursors. nih.govresearchgate.net The enzyme identified in Lesquerella, FAH12, specifically acts on oleic acid to produce a hydroxy fatty acid. nih.gov This provides a strong model suggesting that the oat enzyme likely exhibits specificity for one of these C18 fatty acids, binding it within its active site to position the specific carbon atom for hydroxylation.

Reaction Mechanism: The reaction is proposed to be a monooxygenation reaction, characteristic of cytochrome P450 enzymes. In this mechanism, the P450 enzyme activates molecular oxygen (O₂). One oxygen atom is inserted into the fatty acid substrate at a specific position to form the hydroxyl group (-OH), while the other oxygen atom is reduced to water (H₂O). This process requires a reducing agent, typically NADPH, which provides the necessary electrons via a P450 reductase partner enzyme. The enzyme's active site architecture dictates the precise regioselectivity and stereospecificity of the hydroxylation.

Genetic Underpinnings of Avenoleic Acid Biosynthesis

The production of avenoleic acid is controlled at the genetic level, from the specific genes encoding the biosynthetic enzymes to the complex regulatory networks that control when and where these genes are expressed.

While the specific gene encoding the avenoleic acid synthase in oats has not yet been reported, established molecular techniques and genomic information from oats provide a clear path for its identification. The cloning of genes for other specialized metabolic pathways in oats, such as those for avenacins and avenanthramides, serves as a blueprint for this process. nih.govnih.govnih.gov

The general strategy involves:

Transcriptome Analysis: High-throughput sequencing of the RNA (transcriptome) from oat tissues where avenoleic acid is actively synthesized can identify all expressed genes.

Homology-Based Screening: By comparing the oat transcriptome against databases of known fatty acid hydroxylase and cytochrome P450 genes from other species (like the FAH12 gene from Lesquerella), candidate genes in oat can be identified. nih.gov

Gene Cloning and Functional Expression: Once candidate genes are identified, their full-length DNA sequences are cloned. nih.gov The gene is then inserted into a heterologous expression system, such as yeast or E. coli, to produce the enzyme. The activity of the expressed enzyme is then tested in vitro with potential substrates like oleic acid and linoleic acid to confirm its function as an avenoleic acid synthase.

Research into other oat-specific metabolic pathways has successfully identified and cloned key biosynthetic genes, which are often found physically clustered together on a chromosome. nih.govnih.gov This suggests that the gene for avenoleic acid synthesis might also be located within a metabolic gene cluster.

The expression of genes involved in specialized metabolite synthesis is tightly regulated to ensure production occurs in the correct tissues, at the appropriate developmental stage, or in response to environmental stimuli.

Transcriptional Regulation: Gene expression is primarily controlled at the level of transcription, where DNA is copied into RNA. This process is governed by transcription factors (TFs), which are proteins that bind to specific promoter regions of genes to activate or repress their expression. In oats, the transcription factor WRI1 has been shown to regulate fatty acid synthesis. A study involving the metabolic engineering of oats demonstrated that introducing the Arabidopsis transcription factor AtWRI1 led to a broad reprogramming of lipid biosynthesis genes in oat grains and leaves. It is likely that the avenoleic acid synthase gene is under the control of a similar, or perhaps more specialized, set of transcription factors.

Hormonal and Environmental Signals: The biosynthesis of related defense compounds, such as divinyl ethers, is known to be transcriptionally regulated by signaling molecules associated with plant defense, including methyl jasmonate and ethylene. researchgate.net Salicylic (B10762653) acid often acts as a negative regulator in these pathways. researchgate.net Given that many specialized fatty acids in plants function as phytoalexins or signaling molecules, it is highly probable that the transcription of the avenoleic acid biosynthetic gene(s) is induced by similar stress signals, such as pathogen attack or wounding.

Epigenetics refers to modifications to DNA and its associated proteins that alter gene expression without changing the DNA sequence itself. These mechanisms add another layer of regulatory control and can be influenced by environmental factors. While direct epigenetic studies on avenoleic acid are not yet available, research on general fatty acid metabolism suggests potential roles for these mechanisms.

DNA Methylation: This process involves the addition of a methyl group to the DNA molecule, which typically acts to repress gene transcription. Studies have shown that the DNA methylation status of genes involved in fatty acid metabolism, such as the Fads2 (fatty acid desaturase 2) gene, can be altered by dietary fatty acid intake. This raises the possibility that the expression of the avenoleic acid synthase gene could be modulated by the methylation of its promoter region in response to developmental or environmental cues.

Histone Modifications: Histones are proteins that package DNA into chromatin. Chemical modifications to these proteins, such as acetylation and methylation, can alter chromatin structure, making genes more or less accessible for transcription. High-fat diets in rodents have been shown to alter histone methylation levels in various tissues, affecting the expression of metabolic genes. It is plausible that such modifications play a role in regulating the chromatin state of the avenoleic acid biosynthetic genes in oats, thereby controlling their expression.

Biosynthetic Regulation in Response to Environmental Cues

The biosynthesis of avenoleic acid, a hydroxylated octadecadienoic acid, is intricately regulated by a variety of external environmental signals. These cues, ranging from phytohormonal messages to direct environmental stressors, can significantly modulate the rate of its production. This regulation is crucial for the plant's ability to adapt and respond to a changing environment, where avenoleic acid and related oxylipins play roles in defense and signaling. The regulatory mechanisms primarily involve the transcriptional control of key biosynthetic enzymes, leading to either an increase (upregulation) or decrease (downregulation) in the metabolic flux towards avenoleic acid synthesis.

Phytohormonal Modulation of Avenoleic Acid Biosynthesis (e.g., jasmonates)

Phytohormones are central to the regulation of plant growth, development, and response to stress. Among them, jasmonates, including jasmonic acid (JA) and its methyl ester (methyl jasmonate or MeJA), are well-established as key signaling molecules that can induce the biosynthesis of various fatty acid-derived compounds, including avenoleic acid precursors.

Jasmonates are themselves synthesized from α-linolenic acid (C18:3), a close structural relative of the precursors of avenoleic acid. The biosynthetic pathways of jasmonates and other oxylipins are interconnected, and the application of exogenous jasmonates has been shown to trigger a significant increase in the production of various fatty acids. This response is part of a broader defense signaling cascade that prepares the plant for potential threats.

Research has demonstrated that the application of methyl jasmonate to tomato fruits can lead to a substantial increase in the levels of several fatty acids. For instance, oleic, linoleic, and linolenic acids, which are precursors or structurally related to avenoleic acid, showed up to a four-fold increase in their concentrations following treatment with MeJA. mdpi.com This induction of fatty acid biosynthesis by jasmonates is a well-documented phenomenon across various plant species.

The molecular mechanism underlying this upregulation involves the activation of transcription factors that, in turn, enhance the expression of genes encoding key enzymes in the fatty acid biosynthesis pathway. These enzymes include lipoxygenases (LOX), allene (B1206475) oxide synthase (AOS), and fatty acid desaturases (FADs), which are critical for the production of various oxylipins.

The table below summarizes the findings from a study on tomato fruits, illustrating the impact of methyl jasmonate on the fatty acid profile.

| Fatty Acid | Treatment | Fold Change Compared to Control |

|---|---|---|

| Oleic Acid | Methyl Jasmonate | ~3-4 fold increase |

| Linoleic Acid | Methyl Jasmonate | ~3-4 fold increase |

| Linolenic Acid | Methyl Jasmonate | ~3-4 fold increase |

Environmental Stressors (e.g., abiotic, biotic) and Biosynthetic Upregulation/Downregulation

Plants, being sessile organisms, have evolved sophisticated mechanisms to perceive and respond to a wide array of environmental challenges. These stressors can be broadly categorized as abiotic (non-living) and biotic (living). The biosynthesis of avenoleic acid and other unsaturated fatty acids is known to be significantly influenced by these external pressures, often as a component of the plant's defense and adaptation strategies. frontiersin.orgnih.gov

Abiotic Stress:

Abiotic stressors such as drought, salinity, and extreme temperatures can lead to significant alterations in the lipid composition of plant membranes. These changes are crucial for maintaining membrane fluidity and integrity under adverse conditions. mdpi.commdpi.com

Drought Stress: Studies in oats have shown that drought-tolerant cultivars respond to water deficit with an early induction of signaling-related lipids, including linolenic acid. bris.ac.ukfrontiersin.org This increase in the precursor of jasmonates suggests a role for these signaling molecules in drought tolerance. In contrast, drought-susceptible cultivars may exhibit an increase in saturated fatty acids. bris.ac.ukfrontiersin.org Research in wheat has also indicated that under drought stress, the abundance of palmitic and oleic acids increases, while linoleic and linolenic acids decrease, leading to a reduction in membrane unsaturation. nih.gov

Temperature Stress: High temperatures can lead to a decrease in the unsaturation of fatty acids to maintain membrane stability. mdpi.com Conversely, cold stress often results in an increase in unsaturated fatty acids to enhance membrane fluidity. nih.gov The expression of fatty acid desaturase genes, which are key to producing unsaturated fatty acids, can be regulated by temperature at both the transcriptional and post-transcriptional levels. usda.gov

Salinity and Other Abiotic Factors: High salinity and nitrogen depletion have also been shown to promote the synthesis of fatty acids in some organisms. nih.gov

The following table provides a summary of the observed changes in C18 fatty acid levels in wheat under drought stress.

| Fatty Acid | Condition | Change in Abundance |

|---|---|---|

| Palmitic Acid (C16:0) | Drought Stress | Increase |

| Oleic Acid (C18:1) | Drought Stress | Increase |

| Linoleic Acid (C18:2) | Drought Stress | Decrease |

| α-Linolenic Acid (C18:3) | Drought Stress | Decrease |

Biotic Stress:

Biotic stressors, such as attacks by pathogens and herbivores, are potent inducers of plant defense responses, which often involve the activation of the jasmonate signaling pathway and the subsequent production of various oxylipins. The changes in fatty acid profiles in response to biotic stress are a critical component of the plant's defense arsenal.

Herbivory and Pathogen Attack: Upon insect attack or pathogen infection, plants rapidly increase the synthesis of jasmonic acid. This, in turn, can lead to the upregulation of genes involved in fatty acid biosynthesis, providing the necessary precursors for the production of defense-related compounds. The accumulation of unsaturated fatty acids and their derivatives can have direct antimicrobial or anti-herbivore effects, or they can act as signaling molecules to further amplify the defense response.

Research on the impact of insect damage on the lipid profile of camellia oil has revealed significant changes in the composition of fatty acids. Specifically, an increase in long-chain and unsaturated lipids was observed in infested oilseeds. nih.gov This suggests that biotic stress can lead to an upregulation of the biosynthetic pathways leading to these fatty acids.

The following table summarizes the general trend observed in the lipid profile of camellia oil in response to insect damage.

| Lipid Characteristic | Condition | Observed Change |

|---|---|---|

| Long-Chain Lipids | Insect Infestation | Significant Increase |

| Unsaturated Lipids | Insect Infestation | Significant Increase |

Metabolic Fate and Catabolism of Avenoleic Acid

Pathways of Avenoleic Acid Degradation

The degradation of fatty acids in plants typically occurs through the β-oxidation pathway to generate energy and metabolic intermediates. csun.eduuthscsa.edu This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. uthscsa.edulibretexts.org While specific studies detailing the complete catabolic pathway of free avenoleic acid are not extensively documented, the general principles of fatty acid catabolism in plants provide a framework.

In germinating oats, lipids stored in the endosperm are broken down to support the growth of the embryo. semanticscholar.org This involves the hydrolysis of triglycerides into free fatty acids, which are then catabolized. uthscsa.edu It is plausible that avenoleic acid, once liberated from its esterified forms, enters the β-oxidation pathway. However, its hydroxyl group at the C-15 position may require specific enzymatic modifications before or during its degradation, a common feature for the catabolism of modified fatty acids.

The enzymes responsible for fatty acid catabolism are well-established and include acyl-CoA synthetases, acyl-CoA oxidases/dehydrogenases, enoyl-CoA hydratases, hydroxyacyl-CoA dehydrogenases, and thiolases. csun.edulibretexts.org

Acyl-CoA Synthetase: This enzyme activates the fatty acid by attaching it to coenzyme A (CoA), a necessary first step for its entry into the mitochondrial β-oxidation pathway. libretexts.org

β-Oxidation Enzymes: The core reactions of β-oxidation are catalyzed by a set of four enzymes that act sequentially. uthscsa.edu For unsaturated fatty acids like avenoleic acid, additional enzymes such as enoyl-CoA isomerase are required to handle the double bonds. csun.edu

In oats, specific enzymes that act on avenoleic acid have been identified, particularly in the context of its synthesis rather than its breakdown. For instance, a peroxygenase (AsPXG1) and a 9-lipoxygenase (AsLOX2) are involved in the biosynthesis of epoxy fatty acids, using linoleic and linolenic acids as substrates. researchgate.net While these are anabolic enzymes, the presence of specialized lipid-modifying enzymes in oats suggests that a corresponding enzymatic machinery for the catabolism of hydroxylated fatty acids like avenoleic acid likely exists.

In plants, fatty acid catabolism primarily occurs in specific subcellular compartments. The initial activation of fatty acids to their CoA derivatives happens in the cytoplasm. libretexts.org The subsequent β-oxidation spiral is predominantly located within the mitochondria and peroxisomes. csun.edulibretexts.org

Mitochondria: This is the main site for β-oxidation that is coupled to the citric acid cycle and the electron transport chain to produce ATP. libretexts.org Fatty acyl-CoA molecules are transported into the mitochondrial matrix via the carnitine shuttle system. csun.edu

Peroxisomes: These organelles also carry out β-oxidation, particularly for very long chain and branched fatty acids. csun.edu Unlike in mitochondria, the initial oxidation step in peroxisomes transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂). csun.edu

In germinating oat seeds, the breakdown of stored oil occurs in the endosperm, and the resulting free fatty acids are absorbed by the scutellum. semanticscholar.org It is within the scutellum that β-oxidation and the glyoxylate (B1226380) cycle are active, converting the fatty acids into sugars that can be transported to the growing embryo. semanticscholar.org Therefore, the catabolism of avenoleic acid is expected to be localized within the mitochondria and peroxisomes of the scutellar tissue during germination.

Conjugation and Derivatization Research of Avenoleic Acid

A significant portion of avenoleic acid in oat seeds is not present as a free fatty acid but is incorporated into more complex lipid structures, primarily glycolipids. nih.govgerli.com

Research has shown that the majority (63%) of avenoleic acid in oat seeds is found within the glycolipid fraction. nih.gov The most prominent of these is a unique digalactosyldiacylglycerol (B1163852) (DGDG) molecule. nih.govnih.gov

Structural analysis has revealed the precise composition of this major avenoleic acid-containing glycolipid. nih.gov It is a galactolipid composed of:

One molecule of avenoleic acid

Two molecules of linoleic acid

Two molecules of D-galactose

One molecule of glycerol (B35011)

Enzymatic and chemical degradation studies have determined the specific arrangement of these components. The linoleic acid is attached at the sn-1 position of the glycerol backbone, while an acylated avenoleic acid molecule (linoleoylavenoleate) is at the sn-2 position. nih.gov The two galactose units form an α-D-galactopyranosyl-(1→6)-β-D-galactopyranosyl moiety linked to the sn-3 position of the glycerol. nih.gov This structure makes it a natural estolide, where a hydroxy fatty acid is esterified to another fatty acid. nih.gov

| Component | Quantity per Molecule | Position on Glycerol Backbone |

|---|---|---|

| Linoleic Acid | 2 | One at sn-1, one esterified to the hydroxyl group of avenoleic acid |

| Avenoleic Acid | 1 | Esterified at sn-2 |

| D-Galactose | 2 | Linked as a disaccharide at sn-3 |

| Glycerol | 1 | Backbone |

Besides the primary DGDG estolide, further research has identified additional natural galactolipid estolides in oat kernels. nih.gov These include more complex structures such as di- and tri-estolides of DGDG, as well as estolides of trigalactosyldiacylglycerol (TriGDG) and tetragalactosyldiacylglycerol (TetraGDG). nih.gov

The formation of these derivatives likely involves a series of enzymatic reactions catalyzed by specific acyltransferases and glycosyltransferases within the plant cell. The synthesis of such complex estolides highlights a specialized metabolic pathway in oats for sequestering and structuring hydroxy fatty acids. The formation of epoxy fatty acids from substrates like linoleic acid has also been studied in oats, involving a peroxygenase pathway, which points to the diverse enzymatic capabilities for fatty acid modification within this plant. researchgate.net While not direct derivatives of avenoleic acid, these related pathways underscore the complex lipid metabolism in oat seeds.

Interconversion Research with Other Lipid Metabolites

The metabolic pathways of lipids are highly interconnected. Fatty acids can be synthesized, elongated, desaturated, and hydroxylated, and can be interconverted between different lipid classes such as triacylglycerols (TAGs), diacylglycerols (DAGs), and phospholipids (B1166683). frontiersin.orgnih.gov

In the context of avenoleic acid, its synthesis originates from linoleic acid through a hydroxylation reaction. gerli.com This represents a direct conversion of a common polyunsaturated fatty acid into this unique hydroxy fatty acid. Once formed, avenoleic acid is primarily esterified into galactolipids rather than being stored in triacylglycerols, the main storage lipid in many oilseeds. nih.govlu.se This suggests a directed metabolic channeling of avenoleic acid away from the main TAG synthesis pathway and towards the synthesis of complex glycolipids.

Biological Roles and Mechanisms of Action in Non Clinical Systems

Avenoleic Acid in Plant Physiology and Development Research

Research into the physiological roles of avenoleic acid has pinpointed its involvement in the development of specific plant structures, most notably reproductive organs and seeds. Released glycerolipid acyl groups, the family to which avenoleic acid belongs, can provide strong signaling for reproductive development. lakeheadu.ca

The most well-documented role of avenoleic acid is in the reproductive processes of oats (Avena sativa). It is a Δ¹⁵-hydroxylated 18:2Δ⁹,¹² fatty acid that is largely specific to oats and not typically found in wheat, barley, or rye. oup.comgerli.comgerli.com

Studies on oat cultivars have shown that the accumulation of avenoleic acid is a key event during seed maturation. oup.comresearchgate.net Research tracking its deposition reveals that over 90% of its accumulation occurs after the mid-stage of seed development, during the later phases of grain filling. oup.comresearchgate.net Avenoleic acid is not detected in the embryo or scutellum, indicating its localization within the endosperm and its association with the glycolipid fraction of oat seed lipids. oup.comgerli.comgerli.comresearchgate.net

Table 1: Research Findings on Avenoleic Acid in Oat Seed Development

| Finding | Oat Cultivars Studied | Significance | Source(s) |

|---|---|---|---|

| Accumulation Timing | Freja, Matilda | Over 90% of avenoleic acid accumulates after the mid-stage of development. | oup.com, researchgate.net |

| Tissue Localization | Freja, Matilda | Not detected in the embryo or scutellum; localized in the endosperm. | oup.com, researchgate.net |

| Chemical Association | Avena sativa | Found mainly within the glycolipid fraction of seed lipids. | gerli.com, gerli.com |

| Chemical Identity | Avena sativa | Identified as a Δ¹⁵-hydroxylated 18:2Δ⁹,¹² fatty acid, an oxylipin. | oup.com, mdpi.com |

Avenoleic Acid in Plant Stress Response Research

Fatty acids and their derivatives are integral to how plants respond to environmental challenges. researchgate.net As an oxylipin, avenoleic acid is part of a class of molecules involved in mediating stress responses. mdpi.com

Fatty acids and released acyl groups are known to be involved in signaling for abiotic stress tolerance. lakeheadu.caresearchgate.net Jasmonates, which are also oxylipins, are recognized as signaling molecules in responses to abiotic stressors. mdpi.com However, current research has not extensively detailed a specific mechanistic role for avenoleic acid in plant responses to abiotic stresses such as drought, cold, or salinity.

Avenoleic acid has been identified as a component of plant defense against biotic threats, particularly fungal pathogens. Oxylipins in general play a role in plant innate immunity, acting as signaling molecules or as direct antimicrobial compounds. mdpi.com

Metabolomic studies have correlated the presence of avenoleic acid with plant resistance to fungi. researchgate.netresearchgate.net For instance, in untargeted metabolomics of Sorghum bicolor infected with the bacterium Burkholderia andropogonis, avenoleic acid (15-hydroxylinoleic acid) was identified as one of several oxylipins synthesized from linoleic acid. mdpi.com Related hydroxy fatty acids have been shown to confer resistance to a spectrum of fungal pathogens. mdpi.com Furthermore, fatty acids contribute to the formation of the plant cuticle, a physical barrier that helps prevent pathogen entry. mdpi.com

Table 2: Identification of Avenoleic Acid in Biotic Stress Research

| Study Type | Plant/Pathogen Context | Finding | Source(s) |

|---|---|---|---|

| Metabolomics | General Fungal Resistance | Avenoleic acid was identified as a specialized metabolite correlated with plant resistance to fungi. | researchgate.net, researchgate.net |

| Metabolomics | Sorghum bicolor / Burkholderia andropogonis | Identified as a synthesized oxylipin, a class of molecules with known defense roles against pathogens. | mdpi.com |

| General | Plant Defense | Acyl groups from glycerolipids provide signals for pathogen defense. | lakeheadu.ca |

Research into Avenoleic Acid Signaling Pathways

Avenoleic acid functions as a signaling molecule, primarily within the oxylipin pathway. mdpi.com Its biochemical role is listed as participating in cell signaling and the broader lipid metabolism pathway. foodb.ca

Avenoleic acid is synthesized from linoleic acid, a precursor for the phytohormone jasmonic acid (JA), which is a central signaling molecule in plant defense. mdpi.com While not a jasmonate itself, avenoleic acid is part of the larger family of oxylipins that are crucial for activating defense responses. mdpi.com The accumulation of oxylipins like avenoleic acid is associated with both local and systemic defense signaling. mdpi.com For example, some fatty acid cleavage products are known to act as inducers of Systemic Acquired Resistance (SAR) through the accumulation of salicylic (B10762653) acid (SA). mdpi.com

Interestingly, metabolomics studies have identified avenoleic acid alongside metabolites from the phenylpropanoid pathway in the context of plant defense, suggesting potential crosstalk between the fatty acid-derived oxylipin signaling and phenylpropanoid signaling pathways. researchgate.netresearchgate.net

Receptor Identification and Characterization Studies

Direct receptor identification for avenoleic acid remains an area of ongoing research. However, studies on structurally related long-chain fatty acids provide significant insights into potential receptor targets.

Free fatty acid receptors (FFARs) are a class of G protein-coupled receptors that are activated by fatty acids. Specifically, FFAR1 (also known as GPR40) and FFAR4 (also known as GPR120) are activated by medium- and long-chain saturated and unsaturated fatty acids guidetopharmacology.org. Agonists for these receptors include common dietary fatty acids such as oleic acid (C18:1) and linoleic acid (C18:2), the parent compound of avenoleic acid guidetopharmacology.org. Given that avenoleic acid is a hydroxylated form of linoleic acid, it is plausible that it may also interact with these receptors, although specific binding and activation studies have not been reported.

Another potential receptor class includes orphan nuclear receptors. Research has shown that the orphan nuclear receptor Hepatocyte Nuclear Factor 4 α (HNF4α), a critical regulator of metabolic pathways, is selectively occupied by linoleic acid in mammalian cells and liver tissue plos.org. This interaction was identified using an affinity isolation/mass-spectrometry approach, which demonstrated that linoleic acid is the predominant fatty acid associated with HNF4α in vivo plos.org. Whether the hydroxyl group of avenoleic acid influences binding to the ligand-binding pocket of HNF4α is currently unknown.

Furthermore, studies on other hydroxy fatty acids offer parallels. For instance, ricinoleic acid, a hydroxy derivative of oleic acid, has been shown to activate prostaglandin (B15479496) EP3 receptors d-nb.info. This suggests that avenoleic acid could potentially interact with prostanoid receptors or other related receptor families.

Intracellular Signal Transduction Cascades

Upon binding of a ligand to a cell-surface receptor, a signal is transmitted across the membrane into the cytoplasm, initiating a signaling pathway, often referred to as a signaling cascade lumenlearning.com. These cascades involve a series of events, including the activation of enzymes and the generation of second messengers, which amplify the initial signal and lead to a specific cellular response lumenlearning.commpg.de.

While the specific signaling cascade for avenoleic acid is not yet elucidated, the pathways activated by related fatty acids through their receptors offer a likely model. The activation of FFAR1 and FFAR4 by long-chain fatty acids typically initiates G protein-mediated signaling guidetopharmacology.org. These receptors couple to G proteins, such as Gq/11, which in turn activate the enzyme phospholipase C (PLC) lumenlearning.comwikipedia.org.

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, to generate two important second messengers: inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG) lumenlearning.comwikipedia.org.

Inositol Triphosphate (IP₃) : As a small, water-soluble molecule, IP₃ diffuses into the cytoplasm and binds to ligand-gated calcium channels on the endoplasmic reticulum. This binding triggers the release of stored calcium ions (Ca²⁺) into the cytosol lumenlearning.comkhanacademy.org. The increase in intracellular Ca²⁺ concentration can then activate a multitude of calcium-dependent proteins and enzymes, continuing the signal cascade wikipedia.org.

Diacylglycerol (DAG) : DAG remains within the plasma membrane where it activates Protein Kinase C (PKC), an enzyme that phosphorylates specific serine and threonine residues on various target proteins, thereby altering their activity and propagating the signal lumenlearning.comkhanacademy.org.

A major component of these cascades is protein phosphorylation, carried out by enzymes called kinases. This process often acts as a molecular switch, activating or deactivating proteins in a chain reaction that ultimately alters cellular functions, such as metabolism or gene expression khanacademy.orgsavemyexams.com.

Gene Expression Modulation by Avenoleic Acid (e.g., transcriptomics)

Fatty acids are known to be potent modulators of gene expression, acting as signaling molecules that can alter transcription to regulate a wide range of cellular functions. Although transcriptomic studies focusing specifically on avenoleic acid are not available, research on its parent compound, linoleic acid, and other related fatty acids provides a framework for its potential effects.

Fatty acids can influence gene transcription by binding to nuclear receptors, most notably Peroxisome Proliferator-Activated Receptors (PPARs). A study on the effects of various dietary fatty acids on gene expression in the heart found that the majority of transcriptional responses were dependent on PPARα nih.gov. This study demonstrated that fatty acids like linolenic acid (C18:3) and docosahexaenoic acid (C22:6) robustly regulate well-known PPAR target genes nih.gov.

Transcriptomic analyses of cells treated with derivatives of linoleic acid have identified specific gene targets. For example, nitro-conjugated linoleic acid was found to regulate genes involved in lipid storage, wound healing, and inflammatory responses in human vascular smooth muscle cells nih.gov. Similarly, a study on C2C12 muscle cells showed that high levels of linoleic acid and arachidonic acid significantly downregulated the expression of key genes involved in myogenesis mdpi.com.

The table below summarizes research findings on gene expression changes induced by linoleic acid and its derivatives in different non-clinical models.

| Model System | Fatty Acid/Derivative | Key Genes/Pathways Modulated | Observed Effect | Reference |

| Mouse Heart (in vivo) | Linolenic acid (C18:3), Linoleic acid (C18:2) | Acot1, Angptl4, Ucp3, Zbtb16/PLZF (PPARα targets) | PPARα-dependent regulation of cardiac metabolism and immunity-related genes. | nih.gov |

| Human Vascular Smooth Muscle Cells | Nitro-conjugated linoleic acid (NO₂-CLA) | PLIN2, ANGPTL4 | Regulation of lipid storage, wound healing, and antioxidant responses. | nih.gov |

| C2C12 Myoblasts | Linoleic Acid (LA), Arachidonic Acid (AA) | IGF1, Col1a1, Col6a1, Col6a2, Itga10, Itga11, SFRP2, DAAM2, NKD2 | Downregulation of genes crucial for myogenesis and differentiation. | mdpi.com |

This table is interactive. Click on the headers to sort.

These findings suggest that avenoleic acid, as a hydroxylated linoleic acid, could similarly modulate gene expression related to lipid metabolism, cell differentiation, and inflammatory processes, likely through the activation of nuclear receptors like PPARs.

Avenoleic Acid Interactions with Other Biological Molecules

The biological effects of avenoleic acid are also mediated by its direct physical interactions with other key macromolecules, namely proteins and lipids, which can influence their structure and function.

Protein-Lipid Interactions Research

Protein-lipid interactions are fundamental to the structure and function of cellular membranes and the proteins embedded within them. These interactions can range from nonspecific binding of annular lipids surrounding a transmembrane protein to highly specific binding within a protein's hydrophobic pockets libretexts.org.

While direct studies of avenoleic acid interacting with specific proteins are scarce, the principles governing these interactions are well-established. Annular lipids interact with membrane proteins primarily through weak, non-covalent forces such as van der Waals interactions and hydrogen bonds libretexts.org. These dynamic interactions are crucial for maintaining the protein's stability and function. For instance, the charge of the lipid headgroup can be critical; some ABC transporter proteins show a preference for interacting with negatively charged phospholipids (B1166683) over neutral ones libretexts.org.

Modern research techniques, such as using photoactivatable and clickable fatty acid analogs, allow for the identification of lipid-protein interactions within living cells biorxiv.org. These methods have been used to map the interactomes of myristoylated proteins, revealing novel interactions that are dependent on the lipid modification biorxiv.orgplos.org. Such approaches could be adapted in the future to identify the specific protein binding partners of avenoleic acid.

The table below outlines different types of protein-lipid interactions and the methods used to study them, which could be applied to avenoleic acid research.

| Interaction Type | Description | Examples / Key Concepts | Research Methods | Reference |

| Non-specific Annular Shell | Lipids forming a shell around a membrane protein's transmembrane domain. | Interactions are dynamic and influence protein stability and mobility. | Fluorescence Polarization, Proteoliposomes | libretexts.org |

| Specific Binding | Lipid binding to a specific cleft or pocket on a protein, acting as a cofactor or allosteric modulator. | Cholesterol binding to the glycine (B1666218) receptor; Linoleic acid binding to HNF4α. | X-ray Crystallography, Affinity Isolation/Mass-Spectrometry (AIMS) | plos.orgplos.org |

| Covalent Modification | Covalent attachment of a fatty acid to a protein (e.g., myristoylation, palmitoylation). | Myristoylation of FSP1 and DDX46. | Metabolic labeling with photoactivatable probes, Mass Spectrometry. | biorxiv.org |

This table is interactive. Click on the headers to sort.

Membrane Structure and Function Modulation Studies

Fatty acids incorporated into cellular membranes can significantly alter the physical properties of the lipid bilayer, such as fluidity, thickness, and curvature stress frontiersin.orgnumberanalytics.com. These modifications, in turn, modulate the function of membrane-associated proteins and cellular processes laminarpharma.comcreative-proteomics.com.

Unsaturated fatty acids, characterized by one or more double bonds in their acyl chains, introduce kinks that disrupt the orderly packing of phospholipids. This generally increases membrane fluidity numberanalytics.com. Studies on oleic acid (OA), which has a cis double bond, show that its incorporation into phosphatidylethanolamine (B1630911) (PE) membranes can induce a negative curvature strain, promoting the formation of the inverted hexagonal (HII) phase desy.de. This alteration of membrane structure is significant because HII-prone lipids are involved in critical cellular events like membrane fusion and fission, and can modulate the activity of signaling proteins like G-proteins and Protein Kinase C laminarpharma.comdesy.de.

In contrast, the trans isomer, elaidic acid (EA), which has a more linear shape similar to saturated fatty acids, does not markedly alter the bilayer structure in the same way desy.de. Research has also shown that both OA and EA can increase the bending rigidity of membranes, though OA is more effective at inducing curvature due to its kinked structure frontiersin.org.

As a hydroxylated polyunsaturated fatty acid, avenoleic acid would be expected to influence membrane properties. The hydroxyl group could engage in hydrogen bonding with lipid headgroups or water molecules at the membrane interface, while its unsaturated acyl chain would affect lipid packing and fluidity. Although direct experimental data on avenoleic acid's effects on membrane biophysics is lacking, the established principles from related fatty acids suggest it plays a role in modulating membrane structure and, consequently, cellular function.

Analytical and Methodological Advancements in Avenoleic Acid Research

Chromatographic Techniques for Avenoleic Acid Analysis in Research

Chromatographic methods are fundamental to the isolation and analysis of avenoleic acid from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating fatty acids like avenoleic acid. academicjournals.org HPLC separates compounds based on their differential interactions with a stationary and a mobile phase, offering various separation modes such as reversed-phase, normal-phase, and ion-exchange chromatography. chromtech.com For fatty acid analysis, reversed-phase HPLC is widely used, separating molecules based on their hydrophobicity. chromtech.comaocs.org The development of advanced HPLC techniques, such as Ultra-High Performance Liquid Chromatography (UHPLC), has further improved separation efficiency and analysis speed. chromtech.com

Gas chromatography is another cornerstone for fatty acid analysis, but it typically requires the conversion of fatty acids into more volatile derivatives, such as fatty acid methyl esters (FAMEs). mdpi.com Capillary GC columns provide high resolution, enabling the separation of complex mixtures of fatty acids. academicjournals.orgnih.gov Silver-ion chromatography, often used in conjunction with GC, is particularly effective for separating unsaturated fatty acids based on the number and geometry of their double bonds. aocs.org

Table 1: Comparison of Advanced Separation Methods for Fatty Acid Analysis| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. chromtech.com | Versatile with multiple separation modes (reversed-phase, normal-phase, ion-exchange). chromtech.com Can analyze underivatized fatty acids. sci-hub.se | Sensitivity can be lower without derivatization. sci-hub.se |

| UHPLC | A type of HPLC using smaller particles in the column for higher resolution and faster analysis. chromtech.com | Increased separation efficiency and speed compared to conventional HPLC. chromtech.com | Higher operating pressures require specialized equipment. |

| GC | Separation of volatile compounds in a gaseous mobile phase. run.edu.ng | High resolution for complex mixtures. academicjournals.org Well-established methods for fatty acid analysis. mdpi.com | Requires derivatization of fatty acids to FAMEs, which can be time-consuming. mdpi.comsci-hub.se |

| Silver-Ion Chromatography | Separation based on the interaction of double bonds with silver ions on the stationary phase. aocs.org | Excellent for separating isomers of unsaturated fatty acids. aocs.org | Often used as a preliminary separation step before GC analysis. aocs.org |

For the quantitative analysis of avenoleic acid, Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prominent techniques. GC-FID is a classic and robust method for quantifying FAMEs. mdpi.com While highly reliable, FID does not provide structural information. lipidmaps.org

LC-MS/MS has become increasingly popular for its high sensitivity and specificity. mdpi.com This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. mdpi.com It allows for the direct analysis of underivatized fatty acids and can distinguish between different lipid species. mdpi.complos.org The use of stable isotope-labeled internal standards in both GC-MS and LC-MS/MS enhances the accuracy and precision of quantification. nih.govlipidmaps.org

Spectroscopic and Spectrometric Approaches in Avenoleic Acid Characterization Research

Spectroscopic and spectrometric techniques are indispensable for the detailed structural analysis of avenoleic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for determining the precise chemical structure of molecules like avenoleic acid. mdpi.com NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, which was instrumental in the initial structural determination of an avenoleate-containing galactolipid. nih.govmdpi.com

Mass spectrometry, particularly high-resolution MS techniques like Ion Trap Time-of-Flight (IT-TOF), provides accurate mass measurements, which helps in determining the elemental composition of a compound. sci-hub.se Tandem MS (MS/MS) experiments, where ions are fragmented, provide information about the location of functional groups and double bonds within the fatty acid chain. creative-proteomics.com The combination of chromatographic separation with MS, such as HPLC-MS-IT-TOF, allows for the identification and structural characterization of multiple fatty acids in a single analysis. sci-hub.se

Omics Technologies in Avenoleic Acid Research

Omics technologies provide a global perspective on the roles of molecules like avenoleic acid within a biological system. humanspecificresearch.org

Lipidomics, a branch of metabolomics, aims to comprehensively analyze the entire lipid profile (the lipidome) of a cell, tissue, or organism. creative-proteomics.com This approach is crucial for understanding the context in which avenoleic acid exists. Lipidomics studies often employ LC-MS or GC-MS to identify and quantify hundreds of different lipid species simultaneously. bcm.edunih.gov This allows researchers to see how the levels of avenoleic acid and related lipids change in response to different conditions. mdpi.com

Metabolic flux analysis, often using stable isotope labeling, takes lipidomics a step further by tracking the movement of atoms through metabolic pathways. mpi-cbg.depanomebio.com By introducing a labeled precursor, researchers can follow its incorporation into avenoleic acid and other lipids, providing insights into the rates of synthesis and turnover. mpi-cbg.de This dynamic information is essential for understanding the regulation of avenoleic acid metabolism. bcm.edu

Transcriptomics and Proteomics in Response to Avenoleic Acid

The comprehensive study of avenoleic acid's biological impact at the molecular level necessitates the use of high-throughput analytical techniques like transcriptomics and proteomics. Transcriptomics analyzes the complete set of RNA transcripts in a cell, offering a snapshot of the genes that are actively being expressed. Proteomics, on the other hand, identifies and quantifies the entire complement of proteins. Together, these approaches can reveal the cellular pathways and molecular mechanisms modulated by avenoleic acid.

While specific transcriptomic and proteomic studies focused exclusively on avenoleic acid are not extensively detailed in current literature, the methodologies have been widely applied to other fatty acids, providing a framework for future research. For instance, transcriptomic sequencing (RNA-Seq) has been used to uncover the diverse adaptive gene expression responses of human vascular smooth muscle cells to other fatty acids, such as nitro-conjugated linoleic acid. nih.gov Such studies reveal effects on cellular processes like proliferation, lipid metabolism, and inflammatory responses. nih.gov Similarly, genome-wide microarray analysis has been employed to understand the molecular response of organisms like Saccharomyces cerevisiae to challenges from compounds like linoleic acid hydroperoxide, identifying induced genes related to oxidative stress, iron homeostasis, and detoxification. nih.gov

Proteomics research offers complementary insights into the functional protein landscape of a cell. Shotgun proteomics using techniques like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) can identify hundreds to thousands of proteins, including those involved in specific stress responses. mdpi.commdpi.com For example, proteomic analyses have characterized the acid tolerance response in bacteria by identifying upregulated proteins involved in metabolism and stress management. nih.gov Applying these powerful "omics" technologies to avenoleic acid would systematically map the genes and proteins that are responsive to its presence, elucidating its mechanism of action in various biological systems.

In Vitro and In Vivo Model Systems for Avenoleic Acid Studies

Research into the biological effects of avenoleic acid utilizes both in vitro and in vivo model systems, each offering distinct advantages. liveonbiolabs.com In vitro ("in glass") studies are performed outside of a living organism, typically using isolated cells, tissues, or enzymes in a controlled laboratory setting. liveonbiolabs.com In vivo ("within the living") studies are conducted within a whole, living organism, such as animal models. liveonbiolabs.com

In vitro models are crucial for initial screening and mechanistic studies. liveonbiolabs.comscanoats.se A simplified pH-stat-based in vitro digestion model has been used to investigate the duodenal lipolysis rate of oat oil, which contains avenoleic acid. scanoats.se This type of model allows researchers to study specific biochemical processes, such as the potential inhibitory effect of hydroxy-fatty acids on pancreatic lipase (B570770) activity, in a controlled environment. scanoats.se Furthermore, cell culture systems are invaluable. For example, human colorectal carcinoma cell lines like HT-29 are well-established models for investigating interactions in the human intestinal tract, including inflammatory responses and intestinal barrier function, and are used to study the effects of various metabolites. researchgate.net

Genetically Modified Organisms for Avenoleic Acid Research (e.g., knockout mutants, overexpression lines)

Genetically modified organisms (GMOs) are powerful tools for dissecting the biological pathways involving specific molecules like avenoleic acid. ebsco.com By altering an organism's genetic material, researchers can create knockout mutants, where a specific gene is inactivated, or overexpression lines, where a gene's activity is increased. nih.govgenome.gov These models help to elucidate the function of specific genes and proteins. genome.gov

While GMOs designed specifically for avenoleic acid research are not widely documented, the principles are well-established in the broader field of fatty acid metabolism. A primary target for genetic modification in oilseed crops is the FAD2 gene, which encodes the enzyme fatty acid desaturase 2. nih.govfrontiersin.org This enzyme converts oleic acid into linoleic acid. Using CRISPR/Cas9 gene-editing technology, researchers have successfully created FAD2 knockout mutants in crops like Brassica napus (rapeseed) and Camelina sativa. nih.govfrontiersin.org These modifications block the conversion pathway, leading to a significant accumulation of oleic acid in the seed oil. nih.govfrontiersin.org A similar strategy could theoretically be applied to genes involved in the biosynthesis or degradation of avenoleic acid to study its production and function in plants.

In animal research, knockout mouse models are fundamental for understanding the role of a single gene in a complex physiological system. genome.govnih.gov By inactivating a gene suspected to be involved in avenoleic acid metabolism or signaling, researchers could observe the resulting phenotypic changes, providing strong evidence for the gene's function. nih.gov These models are critical for connecting genes to specific biological processes and modeling diseases. genome.gov

Table 1: Examples of Genetic Modifications in Plants to Alter Fatty Acid Profiles

| Organism | Gene Target | Modification Type | Outcome | Reference(s) |

|---|---|---|---|---|

| Brassica napus | BnaFAD2 | CRISPR/Cas9 Knockout | Increased oleic acid content, decreased linoleic and linolenic acid | nih.gov |

| Camelina sativa | CsFAD2 | CRISPR/Cas9 Knockout | Significantly increased monounsaturated fatty acid (MUFA) content (oleic acid) | frontiersin.org |

| Cardoon (Cynara cardunculus) | SAD (Stearoyl-ACP Desaturase) | Overexpression | Increased linoleic acid content | nih.gov |

| Cardoon (Cynara cardunculus) | FAD2.2 | RNAi-mediated Silencing | Reduced linoleic acid, increased oleic acid | nih.gov |

| Brassica napus | BnaTT (TRANSPARENT TESTA) genes | CRISPR/Cas9 Knockout | Altered fatty acid composition (decreased oleic acid, increased linoleic acid) | nih.gov |

Reporter Gene Systems for Pathway Activity Monitoring

Reporter gene systems are versatile molecular tools used to study the regulation of gene expression and the activity of signaling pathways. wikipedia.orgthermofisher.com These systems work by linking the regulatory sequence of a gene of interest (e.g., its promoter) to a gene that produces an easily detectable protein—the "reporter." wikipedia.orgbiocompare.com When the promoter is activated by a specific stimulus, such as the introduction of avenoleic acid, the reporter gene is transcribed and translated, producing a measurable signal.

Commonly used reporter genes include those that encode for enzymes like firefly luciferase, which produces light (bioluminescence), or proteins like Green Fluorescent Protein (GFP), which glows under specific light conditions. wikipedia.orgbiocompare.com The signal produced—be it light, fluorescence, or an enzymatic reaction product—can be precisely quantified, providing a direct measure of the activity of the promoter or pathway under investigation. thermofisher.comindigobiosciences.com

Although no reporter gene systems have been specifically developed for avenoleic acid, this technology is broadly applicable. For example, if avenoleic acid is hypothesized to activate an antioxidant response pathway, a reporter construct could be created using the promoter of an antioxidant-related gene (like those regulated by Nrf2) fused to a luciferase gene. biocompare.com Cells containing this construct could then be treated with avenoleic acid, and the resulting light output would indicate the extent to which the pathway is activated. These assays are highly adaptable and can be miniaturized for high-throughput screening to identify compounds that modulate the activity of a specific biological pathway. wikipedia.orgindigobiosciences.com

Table 2: Common Reporter Gene Systems and Their Detection Methods

| Reporter Gene | Protein Product | Detection Method | Application | Reference(s) |

|---|---|---|---|---|

| luc | Luciferase | Luminescence | Quantifying promoter activity, pathway analysis | wikipedia.orgbiocompare.comindigobiosciences.com |

| gfp | Green Fluorescent Protein (GFP) | Fluorescence | Visualizing gene expression, protein localization | wikipedia.orgbiocompare.com |

| lacZ | β-galactosidase | Colorimetric/Enzymatic Assay | Measuring gene expression levels | wikipedia.orgbiocompare.com |

| GUS | β-glucuronidase | Colorimetric/Histochemical Assay | Gene expression analysis, primarily in plants | biocompare.com |

| CAT | Chloramphenicol acetyltransferase | Enzymatic Assay | Quantifying transcriptional activity | wikipedia.org |

Biotechnological and Agronomic Research Perspectives on Avenoleic Acid

Genetic Engineering Strategies for Avenoleic Acid Modulation in Crops

Genetic engineering offers powerful tools for modifying the fatty acid composition of crops, with significant research focused on altering oil profiles for improved nutrition, stability, and industrial applications. ebsco.comtestbiotech.org Techniques like CRISPR/Cas9 gene editing have been successfully used to modify fatty acid profiles by targeting key enzymes in the biosynthetic pathways. nih.govnih.gov While much of the research has centered on increasing oleic acid by knocking out or down-regulating fatty acid desaturase 2 (FAD2) genes, which convert oleic acid to linoleic acid, these same principles and technologies are applicable to modulating levels of other fatty acids, including avenoleic acid. nih.govnih.gov

The primary goal of these genetic strategies is to introduce new traits or enhance existing ones by precisely altering the plant's genome. wikipedia.org This can involve the introduction of new genes from other species or the modification of native genes to alter their expression or function. ebsco.com For instance, the introduction of genes that code for specific enzymes can create novel fatty acids or increase the proportion of desirable ones within the crop's oil. ebsco.comtestbiotech.org However, a significant challenge in polyploid crops like rapeseed is the presence of multiple copies of a target gene, requiring simultaneous modification of all copies to achieve the desired phenotype. nih.gov Researchers must also consider potential off-target effects or unintended changes in plant phenotype that can arise from genetic modification. nih.gov

Enhancing Avenoleic Acid Production in Specific Tissues (Research Goals)

A key research objective is to enhance the production of specific fatty acids in particular plant tissues where they are most valuable, such as the seed endosperm or embryo. Research on oat (Avena sativa) grains has provided insights into the natural accumulation of avenoleic acid, a hydroxylated fatty acid associated with digalactosyldiacylglycerol (B1163852) (DGDG). researchgate.net

Studies comparing different oat cultivars and analyzing grain development have shown that the distribution and timing of fatty acid deposition vary significantly between tissues. researchgate.net The majority of lipids in oats, up to 90%, are found in the endosperm. researchgate.net Notably, avenoleic acid is not detected in the embryo or the scutellum but is present in the endosperm. researchgate.netresearchgate.net Research indicates that over 90% of avenoleic acid accumulation occurs after the mid-stage of grain development, highlighting a specific temporal and spatial window for its biosynthesis. researchgate.net

This knowledge is critical for genetic engineering strategies, as it allows researchers to target the expression of biosynthetic genes to the correct tissue (the endosperm) and at the optimal time during development. The research goal is to use tissue-specific promoters to drive the expression of genes involved in the avenoleic acid pathway, thereby increasing its concentration specifically in the grain endosperm without altering the fatty acid profile in other parts of the plant.

Table 1: Avenoleic Acid Accumulation in Oat Grain Tissues

| Plant Tissue | Avenoleic Acid Presence | Key Research Finding | Reference |

|---|---|---|---|

| Endosperm | Detected | The primary site of lipid and avenoleic acid storage in oat grains. | researchgate.net |

| Embryo | Not Detected | Contains higher levels of linoleic and linolenic acids, but not avenoleic acid. | researchgate.net |

| Scutellum | Not Detected | This tissue does not appear to accumulate avenoleic acid. | researchgate.net |

Modifying Avenoleic Acid Pathways for Desired Plant Traits (Research for stress resistance, etc.)

Unsaturated fatty acids and their derivatives are integral to plant responses to both biotic and abiotic stresses. frontiersin.org They are precursors to signaling molecules and components of cellular membranes, where changes in fatty acid composition can affect membrane fluidity, a critical factor in temperature tolerance. frontiersin.orgnih.gov A major research direction is the modification of fatty acid biosynthetic pathways to enhance plant resilience to environmental challenges like drought, salinity, and pathogen attacks. frontiersin.orgumich.eduresearchgate.net

Modifying the pathway of avenoleic acid is a prospective strategy for conferring desired agronomic traits. google.com Lipids and their derivatives, such as phosphatidic acid, act as crucial secondary messengers in the initial stages of the plant immune response. umich.edu When a plant detects a pathogen, a rapid spike in these signaling molecules helps to activate downstream defense mechanisms. umich.edumpg.de Engineering the pathways that produce these lipid signals could therefore enhance a plant's ability to fight off infections.

Furthermore, genetic manipulation of fatty acid synthetic enzymes has been shown to improve tolerance to various abiotic stresses. frontiersin.org For example, adjusting the degree of fatty acid unsaturation is a key strategy plants use to adapt to cold and heat stress. frontiersin.org Research aims to identify and manipulate the genes within the avenoleic acid synthesis pathway that could bolster a plant's tolerance to environmental stressors, leading to the development of more robust and productive crops. frontiersin.orgnih.gov

Research into Exogenous Application of Avenoleic Acid in Plant Systems

The external (exogenous) application of bioactive compounds is a widely studied method to influence plant growth, development, and stress responses. mdpi.comfrontiersin.org Various substances, including plant hormones, amino acids, and organic acids, are applied to foliage or roots to elicit specific physiological changes. mdpi.comfrontiersin.orgnih.gov This research provides a framework for investigating the potential effects of exogenously applied avenoleic acid. Studies have shown that such applications can trigger defense priming, an adaptive strategy that prepares the plant to respond more quickly and robustly to future stress. nih.govscielo.br

Impact on Plant Growth and Development Research

The application of external compounds can significantly impact plant growth and development. For example, the foliar application of amino acid mixtures has been shown to mitigate the negative effects of salt stress on soybean plants, improving leaf and root biomass. mdpi.com Similarly, applying plant growth regulators like auxins can promote the formation of roots, influence flowering, and improve fruit size and quality. ficosterra.comresearchgate.net

Research in this area would investigate how avenoleic acid, when applied exogenously, affects key growth parameters. Experiments would measure changes in root and shoot biomass, plant height, and, ultimately, crop yield. researchgate.net For instance, studies on other organic acids have demonstrated that their application can increase plant biomass under heavy metal stress by improving photosynthetic rates. nih.gov Research would aim to determine the optimal concentration and application timing of avenoleic acid to achieve desirable growth-promoting effects, similar to how different concentrations of auxins can have either stimulatory or inhibitory effects on root growth. mdpi.com

Modulation of Plant Defense Responses Research

Exogenous application of specific molecules can be a powerful tool to modulate plant defense responses, often by "priming" the plant's immune system. scielo.br Priming agents can induce a state of readiness, leading to a faster and stronger defense activation upon pathogen attack. nih.gov For example, salicylic (B10762653) acid and its functional analogs are well-known inducers of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity. scielo.brnih.govmdpi.com

Research into the exogenous application of avenoleic acid would explore its potential role as a defense modulator. Studies would focus on whether its application induces the expression of defense-related genes, such as those for pathogenesis-related (PR) proteins, or stimulates the production of antimicrobial compounds. researchgate.net Scientists would investigate if avenoleic acid interacts with known defense signaling pathways, such as those mediated by salicylic acid, jasmonic acid, and ethylene. nih.govmdpi.com The goal is to understand if avenoleic acid can be used as a natural, spray-on treatment to enhance crop resistance to diseases, potentially reducing the need for chemical pesticides. nih.gov

Microbial Bioproduction Research for Avenoleic Acid and Analogs

Microbial bioproduction leverages microorganisms like bacteria and yeast as "cell factories" to produce valuable chemicals, including fatty acids and their derivatives. frontiersin.orgfrontiersin.org This biotechnological approach offers a sustainable and scalable alternative to chemical synthesis or extraction from natural sources. nih.govnih.gov The core of this strategy involves metabolic engineering, where the microbe's genetic and metabolic pathways are rewired to channel resources towards the synthesis of a target molecule. mdpi.com

Research into the microbial production of avenoleic acid would focus on engineering a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae. frontiersin.orgmdpi.com The process begins with elucidating the biosynthetic pathway that produces avenoleic acid in plants and identifying the key enzymes involved. These plant-derived genes would then be introduced into the microbial host. The initiation of fatty acid synthesis in bacteria typically starts from acetyl-CoA and involves a series of elongation steps using malonyl-CoA. nih.gov To produce avenoleic acid, which is a hydroxylated fatty acid, specific hydroxylase enzymes would need to be expressed in a microbe that can already produce its precursor, linoleic acid.

Further engineering efforts would aim to optimize the yield by redirecting metabolic flux towards fatty acid synthesis, eliminating competing pathways, and improving the microbe's tolerance to the final product. mdpi.com Researchers are also exploring the use of various renewable feedstocks, from sugars like glucose to waste products like glycerol (B35011) or even CO2 in the case of photosynthetic microbes, to make the production process more economical and environmentally friendly. frontiersin.orgnih.govnih.gov This approach could also be used to create novel analogs of avenoleic acid with potentially new or enhanced properties by introducing enzymes with slightly different specificities. frontiersin.org

Table 2: Strategies in Microbial Bioproduction of Fatty Acids

| Strategy | Description | Example Microbial Host | Reference |

|---|---|---|---|

| Heterologous Pathway Expression | Introducing genes from other organisms (e.g., plants) to create a new biosynthetic pathway in the host microbe. | Escherichia coli, Saccharomyces cerevisiae | frontiersin.org |

| Metabolic Pathway Engineering | Modifying the host's native metabolism to increase the availability of precursors (e.g., acetyl-CoA, malonyl-CoA) and direct them to the desired product. | Escherichia coli, Cupriavidus necator | frontiersin.orgnih.gov |

| Feedstock Diversification | Engineering microbes to utilize low-cost, renewable carbon sources such as lignocellulosic biomass, glycerol, or CO2. | Rhodococcus opacus, Cyanobacteria | frontiersin.orgnih.gov |

| Improving Stress Tolerance | Enhancing the microbe's ability to tolerate toxic intermediates or high concentrations of the final product to improve overall yield. | Lactobacillus plantarum | mdpi.comnih.gov |

Metabolic Engineering of Microorganisms for Biosynthesis

The biotechnological production of specific fatty acids like avenoleic acid in microbial hosts presents a promising alternative to extraction from plant sources. Metabolic engineering aims to reprogram microorganisms, such as the bacterium Escherichia coli or the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica, to function as efficient cell factories. frontiersin.orgnih.gov The biosynthesis of avenoleic acid, an oxylipin derived from linoleic acid, is not native to these microbes and requires the introduction of a heterologous biosynthetic pathway and the optimization of the host's central metabolism to ensure a high yield.

The core of engineering a microbial host for avenoleic acid production involves two primary steps: ensuring a plentiful supply of the precursor molecule, linoleic acid, and successfully expressing a functional plant-derived lipoxygenase (LOX) enzyme that can convert this precursor into the desired product.

Further enhancements can be achieved by:

Blocking Competing Pathways: To prevent the degradation of fatty acid products, engineers often delete genes involved in the β-oxidation pathway. In Y. lipolytica, this involves knocking out genes encoding for acyl-CoA oxidases (POX genes) and the multifunctional enzyme 2 (MFE2). nih.gov

Engineering Cofactor Regeneration: The synthesis of fatty acids is an energy-intensive process that requires a significant amount of NADPH. Engineering the NADPH regeneration pathway, for instance by overexpressing enzymes of the pentose (B10789219) phosphate (B84403) pathway, can further improve lipid accumulation. frontiersin.org

Optimizing Desaturation: Linoleic acid is produced from oleic acid by the action of a Δ12 desaturase. Fine-tuning the expression of this enzyme is crucial to maximize the availability of the specific precursor required for avenoleic acid synthesis.

Heterologous Pathway Expression: The key enzymatic step for avenoleic acid synthesis is the position-specific oxygenation of linoleic acid, catalyzed by a lipoxygenase. This requires the identification and transfer of the specific LOX gene from a plant known to produce avenoleic acid into the microbial host. The successful expression of plant-derived enzymes, including those in the oxylipin pathway like hydroperoxide lyase (HPL) and LOX, has been demonstrated in E. coli. nih.govacs.orgmdpi.com Challenges in this step often relate to achieving correct protein folding and soluble expression of the eukaryotic enzyme in a prokaryotic or simple eukaryotic host.

Host Selection and Engineering Strategies:

Escherichia coli is a well-established host for metabolic engineering due to its rapid growth and the extensive availability of genetic tools. frontiersin.org Research has shown its capability to produce various plant oxylipins through the expression of multi-enzyme pathways. nih.govacs.org

Saccharomyces cerevisiae , or baker's yeast, is a robust industrial microorganism recognized as safe (GRAS). While not naturally oleaginous, it has been successfully engineered to accumulate high levels of fatty acids. nih.govbiofueljournal.comnih.gov

Yarrowia lipolytica is an oleaginous yeast species that can naturally accumulate lipids to over 20% of its dry cell weight, making it an exceptionally attractive chassis for producing fatty acid-derived chemicals. frontiersin.org Extensive metabolic engineering of Y. lipolytica, employing "push-pull-block" strategies, has led to strains capable of producing very high titers of specific fatty acids. frontiersin.orgacs.org

The table below summarizes relevant metabolic engineering strategies that could be adapted for avenoleic acid production.

| Host Organism | Engineering Strategy | Target Product | Key Findings & Relevance for Avenoleic Acid |

| Yarrowia lipolytica | Overexpression of native acetyl-CoA carboxylase (YlAcc1) and diacylglycerol acyltransferase (YlDga1). frontiersin.org | Total Fatty Acids/Lipids | Increases the total pool of fatty acid precursors available for conversion. |

| Yarrowia lipolytica | Deletion of β-oxidation genes (PEX10, MFE2) combined with overexpression of DGA1. nih.gov | Total Fatty Acids/Lipids | Prevents degradation of fatty acid products, increasing final titer. A crucial step for any fatty acid production. |

| Escherichia coli | Expression of linoleate (B1235992) C12 double-bond hydratase and other enzymes (ADHs, BVMOs). acs.org | Hydroxy- and Di-carboxylic Acids | Demonstrates successful expression of multi-step plant oxylipin pathways in a microbial host. |

| Escherichia coli | Expression of linoleate 9S-lipoxygenase and epoxide hydrolase from Myxococcus xanthus. acs.org | Plant C18 Oxylipins | Shows that microbial enzymes can be used to produce a variety of complex plant-like oxylipins from C18 fatty acids. |

| Saccharomyces cerevisiae | Overexpression of a modified acetyl-CoA carboxylase (Acc1S1157A). nih.gov | Oleic Acid | Increases the proportion of oleic acid, the precursor to linoleic acid, enhancing precursor availability. |

Optimization of Fermentation Processes for Research Scale

Once an engineered microbial strain capable of producing avenoleic acid has been constructed, the next critical phase is to optimize the fermentation process to maximize the yield, titer, and productivity. Research-scale optimization is typically performed in benchtop bioreactors (from microliter plates to vessels of 1-10 liters), which allow for precise control over key process parameters. frontiersin.org

Media Composition: The composition of the growth medium is fundamental. A high carbon-to-nitrogen (C/N) ratio is generally employed for fatty acid production, as nitrogen limitation encourages cells to channel excess carbon towards lipid synthesis instead of biomass formation. frontiersin.org

Carbon Source: Glucose is a common and efficient carbon source. frontiersin.org However, alternative feedstocks like glycerol, a byproduct of the biodiesel industry, are also widely used, particularly with yeasts like Y. lipolytica. frontiersin.org

Nitrogen Source: Ammonium sulfate (B86663) and yeast extract are common nitrogen sources. Optimizing their initial concentrations is crucial for balancing cell growth and product synthesis phases. frontiersin.org

Precursor Feeding: In some strategies, the direct precursor, linoleic acid, may be added to the fermentation broth. This can uncouple product synthesis from the complex de novo fatty acid pathway but introduces challenges related to substrate toxicity and transport into the cell. nih.gov

Physical and Chemical Parameters: The dynamic control of environmental conditions in a bioreactor is essential for achieving high-density cultures and efficient biosynthesis.

Temperature: This parameter affects both the rate of cell growth and the activity and stability of the heterologously expressed enzymes. For instance, in the production of recombinant hydroperoxide lyase in E. coli, lowering the induction temperature was found to be critical for obtaining a high yield of soluble, active enzyme. mdpi.com A common strategy involves a two-stage temperature profile: an optimal temperature for growth (e.g., 37°C for E. coli) followed by a lower temperature (e.g., 20-30°C) during the production phase to enhance protein folding and product accumulation. frontiersin.org

pH: The pH of the culture medium can significantly influence cell membrane integrity and enzyme activity. For example, in the production of medium-chain-length polyhydroxyalkanoates (PHA) from fatty acids in E. coli, shifting the pH to an alkaline value (pH 8.0) during the production phase was correlated with increased biosynthesis. frontiersin.org Maintaining a stable pH through automated addition of acid or base is standard practice in controlled fermentations.

Dissolved Oxygen (DO): Aerobic microorganisms require oxygen for respiration and growth. The DO level is typically controlled through agitation speed and airflow rate. While high oxygen levels support robust cell growth, the lipoxygenase enzyme itself incorporates molecular oxygen into its substrate, making oxygen availability a potentially critical factor for the bioconversion step.

Induction and Feeding Strategies:

Induction Optimization: In many expression systems, such as the widely used pET system in E. coli, gene expression is induced by adding a chemical like Isopropyl β-D-1-thiogalactopyranoside (IPTG). The timing of induction (often determined by the optical density of the culture), the concentration of the inducer, and the post-induction temperature and duration are key variables that must be optimized to maximize the yield of functional enzyme and prevent the formation of inactive inclusion bodies. mdpi.comspkx.net.cn

Fed-Batch Fermentation: To reach high cell densities and product titers, a fed-batch strategy is often superior to a simple batch process. frontiersin.org In this approach, a concentrated feed solution (containing the carbon source and other nutrients) is supplied to the bioreactor over time. This prevents the accumulation of inhibitory concentrations of substrate and allows for a prolonged production phase, leading to significantly higher final product concentrations. acs.org

The table below provides examples of optimized parameters from relevant research-scale fermentation studies.

| Parameter | Organism/Process | Optimized Value | Impact on Production |

| Induction Temperature | Recombinant Hydroperoxide Lyase in E. coli mdpi.com | 22°C | 79-fold increase in soluble enzyme production compared to unoptimized conditions. |